8-Hydroxy-7-nitroquinoline-5-sulfonic acid
Overview
Description
8-Hydroxy-7-nitroquinoline-5-sulfonic acid is a chemical compound with the molecular formula C₉H₆N₂O₆S. It is known for its fluorescent properties and is used in various scientific applications, particularly in analytical chemistry .
Preparation Methods
The synthesis of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid typically involves the nitration of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration and sulfonation at the desired positions on the quinoline ring . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
8-Hydroxy-7-nitroquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 8-hydroxy-7-aminoquinoline-5-sulfonic acid.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Hydroxy-7-nitroquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a fluorescent reagent for the detection of various metal ions and organic compounds.
Biology: The compound’s fluorescent properties make it useful in biological assays and imaging techniques.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-nitroquinoline-5-sulfonic acid involves its ability to form complexes with metal ions. This complexation enhances its fluorescent properties, making it useful in detecting and quantifying metal ions in various samples. The molecular targets include metal ions such as zinc, copper, and iron, which are essential for various biological processes .
Comparison with Similar Compounds
8-Hydroxy-7-nitroquinoline-5-sulfonic acid can be compared with other similar compounds such as:
8-Hydroxyquinoline-5-sulfonic acid: This compound lacks the nitro group, which affects its fluorescent properties and reactivity.
8-Hydroxy-5-nitroquinoline: This compound lacks the sulfonic acid group, which influences its solubility and interaction with metal ions.
The uniqueness of this compound lies in its combination of the hydroxy, nitro, and sulfonic acid groups, which confer distinct chemical and physical properties, making it versatile for various applications .
Properties
IUPAC Name |
8-hydroxy-7-nitroquinoline-5-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O6S/c12-9-6(11(13)14)4-7(18(15,16)17)5-2-1-3-10-8(5)9/h1-4,12H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIZKIGPOVCSFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314164 | |
Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15851-63-5 | |
Record name | NSC280899 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280899 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.